molecular formula C11H15NO2 B11904907 (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol

Cat. No.: B11904907
M. Wt: 193.24 g/mol
InChI Key: RKWYRSYHLXKGON-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol typically involves asymmetric synthesis techniques. One common method is the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted methoxy derivatives .

Mechanism of Action

The mechanism of action of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

[(2S)-7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl]methanol

InChI

InChI=1S/C11H15NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h3,5-6,9,12-13H,2,4,7H2,1H3/t9-/m0/s1

InChI Key

RKWYRSYHLXKGON-VIFPVBQESA-N

Isomeric SMILES

COC1=CC2=C(CC[C@H](N2)CO)C=C1

Canonical SMILES

COC1=CC2=C(CCC(N2)CO)C=C1

Origin of Product

United States

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